N-(2-furylmethyl)-N-(3-morpholin-4-ylpropyl)amine
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Description
N-(2-furylmethyl)-N-(3-morpholin-4-ylpropyl)amine is a useful research compound. Its molecular formula is C12H20N2O2 and its molecular weight is 224.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antifungal Applications
N-(2-furylmethyl)-N-(3-morpholin-4-ylpropyl)amine and its derivatives exhibit significant antifungal properties. Suvire et al. (2006) synthesized and evaluated various homoallylamines, including compounds structurally related to this compound, which showed remarkable antifungal activity, particularly against dermatophytes. The study highlighted the potential of these compounds in designing new antifungal agents by identifying minimal structural requirements for antifungal response, providing a guide for future compound design in this domain (Suvire et al., 2006).
Synthesis and Characterization
Efficient synthesis and comprehensive characterization of compounds structurally related to this compound were reported by Barajas et al. (2008). They achieved good to excellent yields of new N-benzyl- or N-(2-furylmethyl)cinnamamides through amidation reactions, highlighting the robustness and efficiency of their synthetic methods. The characterization of these compounds was meticulously performed using IR, H, and C NMR spectroscopy, signifying the significance of structural analysis in understanding the compound's properties and potential applications (Barajas et al., 2008).
Cancer Research and Crystallography
Several studies have synthesized and characterized compounds containing this compound-related structures, demonstrating their potential in cancer research. Lu et al. (2017) synthesized a compound with a similar structure and determined its crystal structure, finding that it possesses significant inhibitory activity against cancer cell proliferation. This was further corroborated by studies like that of Ji et al. (2018), which synthesized a similar compound and demonstrated its distinct inhibitory capacity against specific cancer cell lines (Lu et al., 2017), (Ji et al., 2018).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-morpholin-4-ylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-3-12(16-8-1)11-13-4-2-5-14-6-9-15-10-7-14/h1,3,8,13H,2,4-7,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBCZZMPZQMCOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801261760 |
Source
|
Record name | N-(2-Furanylmethyl)-4-morpholinepropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801261760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
442531-34-2 |
Source
|
Record name | N-(2-Furanylmethyl)-4-morpholinepropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=442531-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Furanylmethyl)-4-morpholinepropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801261760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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